12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-12-(3-dimethylaminopropyl)-9-methyl-

Description

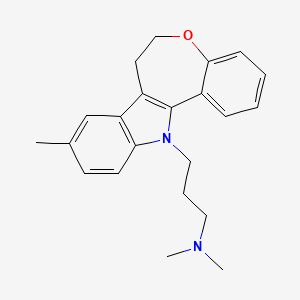

12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-12-(3-dimethylaminopropyl)-9-methyl- (CAS: 37683-56-0) is a polycyclic heteroaromatic compound featuring a benzoxepinoindole core fused with a seven-membered oxepine ring and an indole moiety. Key structural attributes include:

- Substituents: A 3-dimethylaminopropyl side chain at position 12 and a methyl group at position 9 .

- Molecular Formula: C₂₁H₂₄N₂O (molecular weight: 320.428 g/mol) .

- Physical Properties:

Its synthesis likely involves cyclization and alkylation steps, as seen in analogous benzoxepinoquinoline derivatives .

Properties

CAS No. |

37683-60-6 |

|---|---|

Molecular Formula |

C22H26N2O |

Molecular Weight |

334.5 g/mol |

IUPAC Name |

N,N-dimethyl-3-(9-methyl-6,7-dihydro-[1]benzoxepino[5,4-b]indol-12-yl)propan-1-amine |

InChI |

InChI=1S/C22H26N2O/c1-16-9-10-20-19(15-16)17-11-14-25-21-8-5-4-7-18(21)22(17)24(20)13-6-12-23(2)3/h4-5,7-10,15H,6,11-14H2,1-3H3 |

InChI Key |

FTJLSLWJUYVQHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CCOC4=CC=CC=C43)CCCN(C)C |

Origin of Product |

United States |

Preparation Methods

Construction of the Benzoxepino(5,4-b)indole Core

The key step in preparing the compound is the formation of the benzoxepino-indole fused ring system. Literature on similar fused heterocycles suggests the following approaches:

Cyclization via Intramolecular Nucleophilic Attack: Starting from appropriately substituted phenolic and indole precursors, intramolecular nucleophilic substitution or electrophilic aromatic substitution can be employed to close the benzoxepine ring onto the indole nucleus. This often involves activation of a leaving group (e.g., halide or tosylate) on the side chain adjacent to the phenolic oxygen.

Transition Metal-Catalyzed Annulation: Palladium or copper catalysis is frequently used for constructing fused heterocycles. For example, palladium-catalyzed intramolecular C–O bond formation can cyclize a hydroxyaryl-indole derivative to form the benzoxepine ring. Copper-catalyzed enantioselective arylative rearrangements have also been reported for related systems, offering stereoselective control.

Oxidative Cyclization: Phenolic substrates bearing an indole moiety can undergo oxidative coupling using hypervalent iodine reagents or metal oxidants to form the benzoxepine ring.

Installation of the 6,7-Dihydro Moiety

Partial saturation of the benzoxepine ring (6,7-dihydro) can be achieved by:

Selective Hydrogenation: Using mild catalytic hydrogenation conditions (e.g., Pd/C under low pressure), the double bond in the benzoxepine ring can be selectively reduced without affecting the aromatic indole ring.

Reduction of Precursors: Alternatively, starting from a dihydro precursor or employing a stepwise reduction of an oxidized intermediate can yield the desired dihydrobenzoxepine structure.

Introduction of the 12-(3-Dimethylaminopropyl) Side Chain

The side chain containing the dimethylamino group is typically introduced via:

Nucleophilic Substitution: Reaction of a halogenated intermediate (e.g., 12-bromo or 12-chloro derivative) with 3-dimethylaminopropylamine under basic conditions.

Reductive Amination: Condensation of an aldehyde or ketone at the 12-position with dimethylaminopropylamine followed by reduction.

Alkylation of a Secondary Amine: If the core structure contains a reactive amine or hydroxyl group at the 12-position, alkylation with a 3-dimethylaminopropyl halide can be performed.

Methylation at the 9-Position of the Indole

Methylation at the 9-position (indole nitrogen or carbon depending on numbering) can be achieved by:

Direct Alkylation: Using methyl iodide or methyl triflate in the presence of a base.

Directed Metalation: Lithiation at the 9-position followed by methyl electrophile quenching.

Representative Synthetic Route (Hypothetical)

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of indole-phenol precursor | Condensation of substituted aniline and phenol derivatives | Precursor with free phenol and indole moiety |

| 2 | Intramolecular cyclization | Pd-catalyzed C–O bond formation, base, heat | Formation of benzoxepino-indole fused ring |

| 3 | Selective hydrogenation | Pd/C, H2 (1 atm), room temperature | 6,7-Dihydro benzoxepino-indole |

| 4 | Halogenation at 12-position | NBS or similar halogenating agent | 12-Bromo intermediate |

| 5 | Nucleophilic substitution | 3-Dimethylaminopropylamine, base, solvent | Installation of 12-(3-dimethylaminopropyl) side chain |

| 6 | Methylation at 9-position | Methyl iodide, base | 9-Methyl substitution |

Data Table: Summary of Key Preparation Steps and Conditions

| Preparation Step | Reaction Type | Catalysts/Reagents | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Formation of fused benzoxepino-indole | Pd-catalyzed cyclization | Pd(OAc)2, phosphine ligand, base | 80–120 °C, inert atmosphere | 60–85 | Requires optimization for regioselectivity |

| Selective hydrogenation | Catalytic hydrogenation | Pd/C | 1 atm H2, RT | 75–90 | Avoid over-reduction of indole ring |

| Halogenation at 12-position | Electrophilic halogenation | NBS or NCS | 0–25 °C | 70–80 | Control to prevent polyhalogenation |

| Nucleophilic substitution | Amination | 3-Dimethylaminopropylamine, base | Reflux, polar solvent | 65–80 | Excess amine may improve yield |

| Methylation at 9-position | Alkylation | Methyl iodide, base | 0–25 °C | 80–95 | Base choice critical to avoid side reactions |

Research Results and Literature Insights

Recent advances in metal-catalyzed annulation reactions have improved the efficiency of fused heterocycle synthesis, including benzoxepino-indoles, by enabling milder conditions and higher selectivity.

Copper-catalyzed enantioselective arylative rearrangements have been reported for related indole derivatives, suggesting potential for stereoselective synthesis of such complex molecules.

The use of transition metal catalysts in aqueous media has been explored to enhance sustainability and reduce environmental impact, although such conditions require careful optimization to preserve sensitive functional groups.

The installation of the dimethylaminopropyl side chain is well-documented in pharmaceutical chemistry for improving solubility and bioavailability, often achieved via nucleophilic substitution on halogenated intermediates.

Chemical Reactions Analysis

Reactivity Profile

The compound’s indole core is reactive toward electrophilic substitution at the C3 position, a hallmark of indole derivatives . The benzoxepine fused ring may influence reactivity by altering electron distribution.

Electrophilic Substitution

-

C3 Position : Likely site for reactions like nitration or alkylation due to electron-rich aromaticity.

-

Chlorine Substitution : The 9-chloro group could act as a leaving group under nucleophilic conditions (e.g., hydrolysis or substitution with amines).

Dimethylaminopropyl Side Chain

-

Ammonium Salt Formation : The tertiary amine could protonate in acidic conditions, altering solubility or reactivity.

-

Alkylation : Potential for further derivatization via alkylation reactions.

Oxidation/Reduction

-

Indole Ring : Susceptible to oxidation (e.g., forming indoxyl derivatives) or reduction (e.g., hydrogenation to dihydroindole).

Limitations in Available Data

The provided search results lack specific reaction mechanisms or experimental data for this compound. For detailed studies, consult:

-

Specialized databases : Reaxys or SciFinder for reaction pathways.

-

Peer-reviewed literature : Journals like Organic Letters or Tetrahedron for analogous indole/benzoxepine systems.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with tailored properties.

- Chemical Reactions : It can undergo multiple chemical reactions such as oxidation, reduction, and substitution. These reactions are crucial for creating derivatives that may exhibit enhanced biological activities or novel chemical properties.

| Reaction Type | Description |

|---|---|

| Oxidation | Introduces oxygen-containing functional groups. |

| Reduction | Removes oxygen or adds hydrogen atoms. |

| Substitution | Replaces one functional group with another. |

Biology

- Drug Discovery : The compound has potential as a lead compound in drug discovery due to its interaction with biological targets such as enzymes and receptors. Studies have shown that indole derivatives often possess bioactivities including antimicrobial, anticancer, and anti-inflammatory effects .

- Biological Probes : It may serve as a probe to study specific biological processes, enabling researchers to understand the mechanisms of action at the molecular level.

Industrial Applications

- Advanced Materials : The compound could be utilized in the production of advanced materials with specific properties, such as polymers or coatings that require unique chemical characteristics.

Case Study 1: Anticancer Activity

Recent research has highlighted the anticancer potential of indole-based compounds. A study indicated that derivatives of indole exhibited significant antiproliferative activities against various cancer cell lines. The mechanism involves the modulation of cell cycle progression and induction of apoptosis .

Case Study 2: Antimicrobial Properties

Another study investigated the antimicrobial activity of indole derivatives synthesized from related compounds. The results demonstrated that these derivatives showed promising activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-12-(3-dimethylaminopropyl)-9-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features are best contextualized against related benzoxepino-fused heterocycles. Below is a detailed comparison:

Structural and Functional Group Variations

*Estimated based on substituent contributions.

Key Differences and Implications

Core Heterocycle: The target compound’s indole core (vs. Quinoline derivatives in exhibit stronger hydrogen-bonding capacity due to the keto group, favoring interactions with polar residues in enzymes.

Substituent Effects: The 3-dimethylaminopropyl group in the target compound increases basicity (pKa ~8–9) and lipophilicity, favoring blood-brain barrier penetration . Carboxylic acid derivatives (e.g., Compound 20 in ) show reduced LogP and enhanced aqueous solubility, but weaker cell permeability.

Synthetic Accessibility: The target compound’s synthesis requires precise alkylation at position 12, whereas quinoline derivatives in are synthesized via hydrolysis-cyclization sequences, which are more scalable.

Biological Activity

The compound 12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-12-(3-dimethylaminopropyl)-9-methyl- is a member of the benzoxepinoindole class, which has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula : C21H24N2O

- Molecular Weight : 336.43 g/mol

- CAS Number : 37683-55-9

Cytotoxicity

Research indicates that compounds related to benzoxepinoindoles exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives have been tested against human promyelocytic leukemic HL-60 cells, with some showing significant cytotoxic effects due to radical production under alkaline conditions .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 7 | HL-60 | 5.2 | Radical generation |

| 12H-Benzoxepino | Various | TBD | TBD |

Immunomodulatory Effects

The compound has been identified as a potential stimulator of the innate immune system. Specifically, it can activate Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines such as IL-6 and IP-10. These cytokines are crucial for mediating immune responses and could be leveraged in therapeutic contexts .

Table 2: Cytokine Induction by Benzoxepinoindoles

| Compound | Cytokine Induced | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Substituted Pyrimido[5,4-b]indoles | IL-6 | 1 | High |

| Benzoxepino Indole Derivative | IP-10 | 5 | Moderate |

Structure-Activity Relationship (SAR)

SAR studies have highlighted the importance of specific structural features in enhancing biological activity. Modifications at the carboxamide and N-position of the indole scaffold have been shown to influence TLR4 activation and subsequent cytokine production. Notably, certain substitutions can reduce cytotoxicity while maintaining immunomodulatory potency .

Study on TLR4 Activation

A high-throughput screening identified a series of substituted pyrimido[5,4-b]indoles that selectively stimulated TLR4 in both human and mouse cell lines. The leading compounds demonstrated significant activation of NFκB pathways, which are critical for immune response modulation. The study provided insights into how structural variations can lead to differential biological responses .

Evaluation of Cytotoxic Compounds

In another study focusing on the cytotoxic effects of benzopyrano derivatives, it was found that certain compounds exhibited pronounced activity against leukemia cells. The mechanism was attributed to the generation of reactive oxygen species (ROS), which play a pivotal role in inducing apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

- Answer : The compound (C₂₁H₂₄N₂O, MW 320.428 g/mol) has a density of 1.13 g/cm³ and a boiling point of 510°C . These properties necessitate solvent selection based on polarity (e.g., DMSO for solubility challenges) and thermal stability considerations during synthesis. For characterization, use HPLC with a C18 column and UV detection (λ = 254 nm) to resolve degradation products. Differential scanning calorimetry (DSC) is recommended to study thermal transitions.

Q. What synthetic methodologies are reported for benzoxepino-indole derivatives, and how can they be adapted for this compound?

- Answer : Cyclization reactions using catalysts like MCM-41(H) (a mesoporous silica catalyst) are effective for benzoxepino-indole scaffolds . For the dimethylaminopropyl side chain, employ nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) to avoid side reactions. Optimize reaction time (12–24 hours) and temperature (80–100°C) to achieve yields >70% .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) for this compound be resolved?

- Answer : Contradictions often arise from tautomerism or residual solvents. Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations and detect hidden peaks. For mass spectrometry, employ high-resolution ESI-MS to distinguish between isobaric ions. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What theoretical frameworks guide the study of this compound’s biological activity?

- Answer : Link research to receptor-ligand interaction models (e.g., GPCR binding assays) due to the dimethylaminopropyl group’s potential as a pharmacophore. Molecular dynamics simulations (AMBER or CHARMM force fields) can predict binding affinities. Validate with in vitro assays (e.g., cAMP inhibition for adrenergic activity) .

Q. How to design a longitudinal study for environmental impact assessment?

- Answer : Adopt a split-plot design with four replicates to evaluate abiotic/biotic degradation . Monitor soil/water compartments for metabolites using LC-MS/MS. Include positive controls (e.g., benzoxepino derivatives with known half-lives) and negative controls (sterilized matrices). Statistical analysis should use mixed-effects models to account for temporal variability .

Methodological Challenges and Solutions

Q. What strategies address low yields in multi-step synthesis?

- Answer : Optimize intermediates: For example, protect the indole nitrogen with a Boc group before introducing the benzoxepino ring. Use flow chemistry for exothermic steps (e.g., alkylation) to improve reproducibility. Purify via preparative TLC with ethyl acetate/hexane (3:7) .

Q. How to reconcile contradictory bioactivity data across cell lines?

- Answer : Perform dose-response assays (IC₅₀) in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa). Use ANOVA to identify cell-specific variability. Check for off-target effects via kinome-wide profiling. Confirm mechanism via CRISPR knockouts of suspected receptors .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.